Cas no 1398507-88-4 ((S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine)

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral benzimidazole derivative featuring a pyridinyl substituent, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration is critical for applications requiring enantioselective interactions, such as asymmetric catalysis or bioactive compound development. The compound's rigid benzimidazole core and pyridine moiety contribute to strong binding affinity in coordination chemistry and receptor-targeted research. High purity and well-defined stereochemistry make it suitable for use in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its stability under standard conditions ensures reliable performance in synthetic workflows.
(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine structure
1398507-88-4 structure
商品名:(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
CAS番号:1398507-88-4
MF:C14H14N4
メガワット:238.28776216507
CID:4827840

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine 化学的及び物理的性質

名前と識別子

    • (S)-1-(1-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOL-2-YL)ETHANAMINE
    • (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
    • インチ: 1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m0/s1
    • InChIKey: AKCFKHGWBXPSLZ-JTQLQIEISA-N
    • ほほえんだ: N1(C2C=CC=CN=2)C2C=CC=CC=2N=C1[C@H](C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 56.7

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029196985-1g
(S)-1-(1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
1398507-88-4 97%
1g
$1,056.78 2022-04-02
Chemenu
CM502153-1g
(S)-1-(1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
1398507-88-4 97%
1g
$967 2023-02-02

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine 関連文献

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamineに関する追加情報

Introduction to (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) and Its Significance in Modern Chemical Biology

(S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine), with the CAS number 1398507-88-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique combination of a pyridine ring and a benzo[D]imidazole moiety, coupled with an amine functional group, positions this compound as a promising candidate for further investigation.

The structural composition of (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) is pivotal in understanding its biological activity. The presence of the pyridine ring suggests potential interactions with various biological targets, while the benzo[D]imidazole moiety is known for its role in modulating biological processes. The amine group further enhances its versatility, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.

In recent years, there has been a surge in research focused on developing small molecules that can interact with specific biological pathways. (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) has emerged as a compound of interest due to its ability to modulate several key targets implicated in various diseases. Its structural features make it a suitable candidate for designing molecules that can interact with enzymes and receptors involved in metabolic disorders, inflammatory responses, and even certain types of cancer.

One of the most compelling aspects of this compound is its potential application in drug discovery. The benzo[D]imidazole scaffold is well-documented for its pharmacological activity, particularly in the context of anti-inflammatory and anticancer therapies. By incorporating this motif into a molecular framework that also includes a pyridine ring and an amine group, researchers have created a molecule that possesses multiple points of interaction with biological targets. This design approach allows for the development of more selective and potent therapeutic agents.

The stereochemistry of (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) is another critical factor that contributes to its biological activity. The (S)-configuration ensures that the molecule interacts with biological targets in a specific manner, which can significantly influence its efficacy and selectivity. This stereochemical precision is often a key consideration in drug design, as it can help to minimize off-target effects and improve overall therapeutic outcomes.

Recent studies have begun to explore the potential of (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) in modulating key signaling pathways involved in disease progression. For instance, research has suggested that this compound may interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in various pathological conditions. By targeting these enzymes, (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) could potentially restore normal cellular function and mitigate disease symptoms.

The synthesis of (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) is another area where significant advancements have been made. Modern synthetic methodologies have enabled researchers to construct this complex molecule with high precision and yield. These advancements have not only facilitated the production of sufficient quantities of the compound for research purposes but also opened up new avenues for structural optimization.

In conclusion, (S)-1-(1-(Pyridin-2-yl-1H-benzo[D]imidazol-2-yl)ethanamine) represents a promising compound with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its ability to modulate key biological pathways, make it an attractive candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely that we will see increasingly sophisticated derivatives being developed for therapeutic use.

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